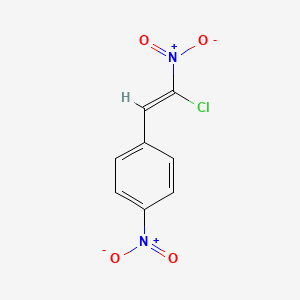
Tnik-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Traf2 and Nck interacting kinase inhibitor 4 (Tnik-IN-4) is a compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets Traf2 and Nck interacting kinase (TNIK), a serine/threonine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation . TNIK plays a crucial role in the Wnt signaling pathway, making it a promising target for cancer therapy and other diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction to enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Tnik-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its inhibitory properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
These derivatives are often tested for their biological activity to identify the most promising candidates for further development .
科学研究应用
Tnik-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit TNIK, which plays a critical role in cancer cell proliferation, invasion, and metastasis. .
Neuropsychiatric Disorders: TNIK is also involved in neuronal growth and synaptic formation.
Metabolic Disorders: Recent studies suggest that TNIK inhibition may have therapeutic potential in metabolic disorders by regulating lipid and glucose metabolism.
Drug Resistance: This compound is being explored as a potential agent to overcome drug resistance in cancer therapy by targeting TNIK-mediated pathways.
作用机制
Tnik-IN-4 exerts its effects by binding to the active site of TNIK, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . TNIK is a regulatory component of the transcriptional complex composed of β-catenin and T-cell factor 4 (TCF4), and its inhibition blocks the aberrant Wnt/β-catenin signaling pathway .
相似化合物的比较
Similar Compounds
NCB-0594: A TNIK inhibitor studied for its effects on colorectal cancer.
NCB-1234: A compound with similar inhibitory activity against TNIK, used in various preclinical studies.
Uniqueness of Tnik-IN-4
This compound stands out due to its high selectivity and potency in inhibiting TNIK. Its unique chemical structure allows for effective binding to the TNIK active site, making it a promising candidate for further development in cancer therapy and other diseases .
属性
分子式 |
C20H16FN3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
6-(6-amino-5-methoxypyridin-3-yl)-3-[(4-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H16FN3O3/c1-26-18-9-14(10-23-19(18)22)13-4-7-16-17(8-13)27-20(25)24(16)11-12-2-5-15(21)6-3-12/h2-10H,11H2,1H3,(H2,22,23) |
InChI 键 |
RQFMJZLSYXPUQF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=CC(=C1)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)



![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)




![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)

